Scientific field: Agrochemical and Pharmaceutical Industries
Summary of the application: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.
Methods of application: The synthesis and applications of TFMP involve various chemical reactions.
Results or outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Scientific field: Organic Chemistry
Summary of the application: DDQ is a widely used quinone with a high reduction potential.
Methods of application: DDQ is used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds.
Results or outcomes: DDQ has found broad utility as a stoichiometric oxidant in various organic transformations.
2,4-Dichloro-6-methyl-3-nitropyridine is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol. This compound is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methyl group, and a nitro group on the pyridine ring. It is primarily utilized as an intermediate in organic synthesis and finds applications across various fields, including pharmaceuticals and agrochemicals .
Due to the lack of research on this specific compound, its mechanism of action in any biological system is unknown.
These reactions allow for the formation of various derivatives, enhancing its utility in synthetic chemistry.
The biological activity of 2,4-Dichloro-6-methyl-3-nitropyridine is influenced by its structural features. The nitro group is known to interact with various biological targets, including enzymes and receptors, due to its electron-deficient aromatic ring. This compound has been studied for its potential pharmacological properties, including its role as a CYP1A2 inhibitor. Its pharmacokinetics suggest that it is solid at room temperature and must be stored under inert conditions to maintain stability .
The synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine typically involves the nitration of 2,4-dichloro-6-methylpyridine. A common method includes reacting 2,4-dichloro-6-methylpyridine with nitrous acid under controlled conditions. Industrial production may involve large-scale nitration processes optimized for yield and purity. Purification techniques such as recrystallization are often employed to achieve the desired quality for various applications .
This compound has several applications:
Studies on the interactions of 2,4-Dichloro-6-methyl-3-nitropyridine indicate that it can affect various biochemical pathways due to its ability to form complexes with biological receptors and enzymes. Its interaction with cytochrome P450 enzymes highlights its potential role in drug metabolism and toxicity studies .
2,4-Dichloro-6-methyl-3-nitropyridine can be compared with several similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2,6-Dichloro-3-nitropyridine | Similar structure but different substitution pattern | Variations in reactivity and applications |
2,4-Dichloro-3-nitropyridine | Different substitution positions | Affects chemical properties and uses |
2,4-Dichloro-5-methyl-3-nitropyridine | Variation in methyl group position | Distinct chemical properties suitable for specific applications |
The uniqueness of 2,4-Dichloro-6-methyl-3-nitropyridine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity that are advantageous for particular applications in synthesis and industry .